2,2'-Dithiobis(5-chloroaniline)
Description
The exact mass of the compound 2,2'-Dithiobis(5-chloroaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677447. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Dithiobis(5-chloroaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dithiobis(5-chloroaniline) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKJNSWZZMXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183383 | |
| Record name | 2,2'-Dithiobis(5-chloroaniline) | |
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Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-55-8 | |
| Record name | 2,2′-Dithiobis[5-chlorobenzenamine] | |
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| Record name | 2,2'-Dithiobis(5-chloroaniline) | |
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| Record name | 29124-55-8 | |
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| Record name | 2,2'-Dithiobis(5-chloroaniline) | |
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| Record name | 2,2'-dithiobis[5-chloroaniline] | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.943 | |
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| Record name | 2,2'-DITHIOBIS(5-CHLOROANILINE) | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K9G4LB5QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,2'-Dithiobis(5-chloroaniline): Properties, Structure, and Synthetic Insights for Advanced Research
This guide provides a comprehensive technical overview of 2,2'-Dithiobis(5-chloroaniline), a molecule of interest for researchers, scientists, and professionals in the field of drug development. By synthesizing its chemical properties, structural features, and a viable synthetic pathway, this document aims to serve as a foundational resource for leveraging this compound in innovative research endeavors.
Introduction: Unveiling a Scaffold of Potential
2,2'-Dithiobis(5-chloroaniline) emerges as a noteworthy scaffold in medicinal chemistry, primarily due to the convergence of two key functional moieties: the aromatic amine (aniline) and the disulfide linkage. The aniline substructure is a well-established pharmacophore present in a multitude of approved drugs, offering a versatile handle for synthetic modification and interaction with biological targets.[1] Concurrently, the disulfide bond introduces a redox-sensitive element, a feature increasingly exploited in the design of targeted drug delivery systems and therapeutics that respond to the unique redox environments of specific cellular compartments or disease states.[2][3] This guide will delve into the core chemical attributes of 2,2'-Dithiobis(5-chloroaniline), providing the in-depth knowledge necessary for its strategic application in research and development.
Physicochemical and Structural Characterization
A thorough understanding of a compound's physicochemical properties is paramount for its application. The following table summarizes the key identifiers and properties of 2,2'-Dithiobis(5-chloroaniline).
| Property | Value | Source |
| IUPAC Name | 2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | [4] |
| CAS Number | 29124-55-8 | [4] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [4] |
| Molecular Weight | 317.26 g/mol | [5] |
| Melting Point | 115-116 °C | [6] |
| Boiling Point | 463.0 ± 45.0 °C at 760 mmHg (Predicted) | [2] |
| LogP | 5.28 (Predicted) | [2] |
| Appearance | Solid (Form to be confirmed experimentally) | - |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | [7] (by analogy) |
Molecular Structure
The molecular architecture of 2,2'-Dithiobis(5-chloroaniline) consists of two 5-chloroaniline rings linked by a disulfide bridge at the 2-position of each ring.
While a crystal structure for 2,2'-Dithiobis(5-chloroaniline) is not publicly available, data from its isomer, Bis(4-amino-2-chlorophenyl) disulfide, offers valuable insights into the probable three-dimensional conformation. The crystal structure of this isomer reveals a C-S-S-C torsion angle of -84.2(2)°, indicating a non-planar arrangement of the two phenyl rings relative to each other.[8] This gauche conformation of the disulfide bond is a common feature and influences the overall shape and potential binding interactions of the molecule. It is reasonable to anticipate a similar twisted conformation for 2,2'-Dithiobis(5-chloroaniline).
Spectral Data
Spectral analysis confirms the identity and purity of the compound.
-
¹H NMR: Proton NMR data is available and provides characteristic signals for the aromatic protons and the amine protons.[4]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C=C stretching of the aromatic ring, and C-Cl stretching.[4]
Synthesis of 2,2'-Dithiobis(5-chloroaniline): A Proposed Experimental Protocol
While a specific, detailed protocol for the synthesis of 2,2'-Dithiobis(5-chloroaniline) is not readily found in peer-reviewed literature, a reliable synthetic route can be devised based on established methods for the preparation of analogous aromatic disulfides. The following protocol is proposed, drawing from the synthesis of a closely related isomer.[8] The underlying principle involves the reaction of a suitable chloronitrobenzene precursor with a sulfur-transfer reagent, followed by reduction of the nitro groups.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,2'-Dithiobis(5-chloroaniline).
Step-by-Step Experimental Protocol
Step 1: Synthesis of Bis(2-nitro-5-chlorophenyl) disulfide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloronitrobenzene (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂, approximately 1.1 equivalents). Sodium disulfide can be prepared by reacting sodium sulfide nonahydrate with elemental sulfur.
-
Reaction: Slowly add the sodium disulfide solution to the solution of 2,4-dichloronitrobenzene.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution of the more activated chlorine atom (ortho to the nitro group) by the disulfide anion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Bis(2-nitro-5-chlorophenyl) disulfide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of Bis(2-nitro-5-chlorophenyl) disulfide to 2,2'-Dithiobis(5-chloroaniline)
-
Reaction Setup: Suspend the purified Bis(2-nitro-5-chlorophenyl) disulfide (1 equivalent) in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and concentrated hydrochloric acid.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂, 4-5 equivalents) portion-wise to the stirred suspension. The exothermicity of the reaction should be controlled by external cooling if necessary. The choice of SnCl₂/HCl is a classic and effective method for the reduction of aromatic nitro groups to amines.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Work-up: Carefully neutralize the acidic reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. This will precipitate the product.
-
Isolation: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude 2,2'-Dithiobis(5-chloroaniline) can be further purified by recrystallization or column chromatography to yield the final product of high purity.
Relevance and Applications in Drug Development
The unique structural combination of 2,2'-Dithiobis(5-chloroaniline) presents several avenues for its application in drug discovery and development.
Scaffold for Novel Therapeutics
The two primary amine groups serve as excellent points for further chemical modification. They can be readily acylated, alkylated, or used in condensation reactions to build a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Aniline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]
Redox-Responsive Drug Delivery
The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing intracellular environment, particularly in cancer cells which often have higher concentrations of glutathione.[2] This property makes 2,2'-Dithiobis(5-chloroaniline) an attractive building block for constructing prodrugs or drug-linker conjugates. A therapeutic agent could be attached to the aniline moieties, with the disulfide bond acting as a trigger for drug release within the target cells.
Covalent Inhibitors
The disulfide bond itself can participate in thiol-disulfide exchange reactions with cysteine residues in proteins. This opens up the possibility of designing covalent inhibitors that target specific cysteine residues in enzymes or receptors, leading to potent and prolonged biological effects.
Safety and Handling
Based on aggregated GHS data, 2,2'-Dithiobis(5-chloroaniline) is classified with the following hazards:[4]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation: May cause respiratory irritation (H335).
-
Hazardous to the Aquatic Environment, Acute Hazard: Very toxic to aquatic life (H400).
-
Hazardous to the Aquatic Environment, Long-term Hazard: Very toxic to aquatic life with long lasting effects (H410).
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2,2'-Dithiobis(5-chloroaniline) is a molecule with significant untapped potential in the realm of drug discovery and materials science. Its combination of reactive aniline functionalities and a redox-sensitive disulfide bridge provides a versatile platform for the development of novel therapeutics and advanced drug delivery systems. This guide has provided a foundational understanding of its chemical properties, structure, and a practical synthetic approach, thereby equipping researchers with the necessary knowledge to explore its applications further.
References
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PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-Dithiobis(5-nitropyridine). National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). 2,2'-dithiobis(5-chloroaniline) CAS#:29124-55-8. Retrieved from [Link]
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Wikipedia. (2024). 2,5-Dichloroaniline. Retrieved from [Link]
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Tang, J. M., Feng, Z. Q., & Cheng, W. (2011). Bis(4-amino-2-chlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1197. Retrieved from [Link]
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Mata, Y. N., & Gil, A. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Essays in Biochemistry, 62(1), 137–153. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.
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Schroll, A. L., Hondal, R. J., & Flemer, S., Jr. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of Peptide Science, 18(1), 1–9. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,2′-Dithiobis[5-chlorobenzenamine]. Retrieved from [Link]
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GSRS. (n.d.). 2,2'-DITHIOBIS(5-CHLOROANILINE). Retrieved from [Link]
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NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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Justia Patents. (n.d.). Process for the preparation of nitroanilines. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dichloro-aniline. Retrieved from [Link]
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SciSpace. (n.d.). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Retrieved from [Link]
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Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
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PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from [Link]
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Google Patents. (n.d.). United States Patent Office >-et-O-. Retrieved from [Link]
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Gauthier, D. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-Dithiobis(5-chloroaniline), a key intermediate in the development of various pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and critical analysis of the process. The guide emphasizes scientific integrity, providing a self-validating system of protocols grounded in authoritative references.
Introduction: Strategic Importance of 2,2'-Dithiobis(5-chloroaniline)
2,2'-Dithiobis(5-chloroaniline), also known as 2,2'-disulfanediylbis(5-chloroaniline), is an aromatic disulfide of significant interest in medicinal and materials chemistry. Its structure, featuring two chloroaniline moieties linked by a disulfide bond, provides a versatile scaffold for the synthesis of a wide range of bioactive molecules and functional materials. The disulfide linkage is a particularly attractive functional group, as it can be readily cleaved under reducing conditions, a property that is exploited in drug delivery systems and other stimuli-responsive materials. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.
This guide will focus on a robust and well-documented synthetic pathway, proceeding through the key intermediate, 2-amino-5-chlorothiophenol. The synthesis is conceptually divided into two primary stages:
-
Part A: Synthesis of the Thiol Precursor: 2-Amino-5-chlorothiophenol.
-
Part B: Oxidative Dimerization to 2,2'-Dithiobis(5-chloroaniline).
Each stage will be discussed in detail, with an emphasis on the underlying chemical principles and practical experimental considerations.
The Synthetic Pathway: A Two-Stage Approach
The most common and reliable synthetic route to 2,2'-Dithiobis(5-chloroaniline) involves the preparation of 2-amino-5-chlorothiophenol followed by its controlled oxidation. This strategy allows for the purification of the intermediate thiol, ensuring a high-purity final product.
Part A: Synthesis of 2-Amino-5-chlorothiophenol
The synthesis of the crucial intermediate, 2-amino-5-chlorothiophenol, can be approached from several starting materials. A highly effective and frequently cited method begins with 3-chloroaniline. This multi-step process is outlined below.
The initial step involves the protection of the amino group of 3-chloroaniline via acylation, typically with formic acid. This is a critical maneuver to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.[1]
-
Causality: The formyl group is an effective protecting group that deactivates the aromatic ring to a lesser extent than an acetyl group, facilitating the subsequent electrophilic nitration. It can also be readily removed under basic conditions.
The protected aniline is then nitrated using a mixture of nitric acid and acetic anhydride.[1] The formyl group directs the incoming nitro group primarily to the ortho and para positions relative to the amino group. Due to steric hindrance and the directing effect of the chlorine atom, the major product is 5-chloro-2-nitro-N-formylaniline.
-
Expertise & Experience: Careful control of the reaction temperature (typically between -5 to 10°C) is paramount to minimize the formation of dinitrated and other isomeric byproducts.[1]
The formyl group is subsequently removed by basic hydrolysis, typically using sodium hydroxide, to yield 5-chloro-2-nitroaniline.[1]
This is the most complex step in the sequence, involving the simultaneous reduction of the nitro group and the introduction of the thiol functionality. A common method involves the reduction of the corresponding sulfonyl chloride.[2] However, a more direct and efficient approach is the reduction of the disulfide precursor, 2,2'-dinitro-5,5'-dichlorodiphenyl disulfide. This disulfide can be prepared from 2-chloro-5-nitrobenzenesulfonyl chloride or via the reaction of 2,4-dichloronitrobenzene with an alkali disulfide.[3]
A more streamlined one-pot synthesis from 2-chloronitrobenzene using sodium disulfide has also been reported to yield 2-aminothiophenol, although this may result in the formation of byproducts like 2-chloroaniline. For the purposes of this guide, we will focus on a method that offers high purity and yield. A robust method for the synthesis of aminothiophenols involves the reduction of the corresponding nitro-disulfide with a reducing agent like zinc dust in acetic acid.
The overall transformation from 5-chloro-2-nitroaniline to 2-amino-5-chlorothiophenol can be conceptualized as a reductive process that introduces the thiol group.
Visualizing the Synthesis of the Thiol Precursor
Caption: Synthetic pathway for 2-Amino-5-chlorothiophenol.
Part B: Oxidative Dimerization to 2,2'-Dithiobis(5-chloroaniline)
The final step in the synthesis is the oxidation of 2-amino-5-chlorothiophenol to the desired disulfide, 2,2'-Dithiobis(5-chloroaniline). This is a common transformation for thiols and can be achieved using a variety of mild oxidizing agents.[4]
-
Mechanism: The oxidation of thiols to disulfides is a redox reaction where two thiol molecules are coupled through the formation of a sulfur-sulfur bond.[5] This process involves the removal of two hydrogen atoms (one from each thiol group) and the formation of a disulfide bond.
Common oxidizing agents for this transformation include:
-
Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant where the only byproduct is water.
-
Dimethyl Sulfoxide (DMSO): A mild and selective oxidant.
-
Air (O₂): In the presence of a catalyst, air can be used as a green oxidizing agent.
The choice of oxidant and reaction conditions can influence the yield and purity of the final product. For the purposes of this guide, we will detail a protocol using hydrogen peroxide due to its efficiency and environmental compatibility.
Visualizing the Oxidative Dimerization
Caption: Oxidation of 2-Amino-5-chlorothiophenol to the disulfide.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of 2-Amino-5-chlorothiophenol
This protocol outlines a potential route based on the transformation of a substituted nitroaniline.
Materials:
-
5-Chloro-2-nitroaniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in water. To this solution, add elemental sulfur and heat the mixture to reflux until the sulfur has completely dissolved, forming a dark sodium polysulfide solution.
-
Reaction with 5-Chloro-2-nitroaniline: To the refluxing sodium polysulfide solution, add a solution of 5-chloro-2-nitroaniline in ethanol dropwise over a period of 1-2 hours.
-
Reflux: Continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid under a fume hood until the pH is acidic. This will precipitate the crude 2-amino-5-chlorothiophenol.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol 2: Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Materials:
-
2-Amino-5-chlorothiophenol
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Water
Procedure:
-
Dissolution: In a beaker, dissolve the purified 2-amino-5-chlorothiophenol in ethanol.
-
Oxidation: While stirring the solution at room temperature, add 30% hydrogen peroxide dropwise. An exothermic reaction may be observed. The addition should be controlled to maintain the temperature below 40°C.
-
Precipitation: Continue stirring for 1-2 hours after the addition is complete. The formation of a yellow precipitate indicates the formation of the disulfide product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with water. The crude 2,2'-Dithiobis(5-chloroaniline) can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
Data Presentation and Characterization
The successful synthesis of 2,2'-Dithiobis(5-chloroaniline) should be confirmed by various analytical techniques.
Table 1: Physicochemical Properties of 2,2'-Dithiobis(5-chloroaniline)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [6][7] |
| Molecular Weight | 317.26 g/mol | [7] |
| Appearance | Yellow solid | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |
Characterization Data:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons. The signals for the protons on the chloroaniline rings will be split into a complex pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and the C-S bond. The absence of a prominent S-H stretching band (around 2550 cm⁻¹) from the starting thiol is a key indicator of a successful reaction.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 2,2'-Dithiobis(5-chloroaniline).
Safety and Handling
Trustworthiness through Self-Validating Systems: Adherence to strict safety protocols is a cornerstone of trustworthy scientific practice.
-
2-Amino-5-chlorothiophenol: This compound is an irritant to the skin, eyes, and respiratory system.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns. It should be handled with care, and contact with combustible materials should be avoided.
-
Solvents: Ethanol is flammable. All heating should be conducted using a heating mantle and not an open flame.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of 2,2'-Dithiobis(5-chloroaniline) presented in this guide is a reliable and well-established method that proceeds through the key intermediate 2-amino-5-chlorothiophenol. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable compound can be obtained in high yield and purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and safely synthesize this important molecule for their research and development endeavors.
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Precursors for 2,2'-Dithiobis(5-chloroaniline) synthesis
An In-depth Technical Guide to the Precursors and Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic pathways and critical precursors for the production of 2,2'-Dithiobis(5-chloroaniline), a significant chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document elucidates the underlying chemistry, compares strategic approaches, and offers detailed protocols grounded in established scientific principles.
Introduction: The Significance of 2,2'-Dithiobis(5-chloroaniline)
2,2'-Dithiobis(5-chloroaniline), with the chemical formula C₁₂H₁₀Cl₂N₂S₂, is an aromatic disulfide compound.[1] Its structure, featuring two chloroaniline units linked by a disulfide bridge, makes it a valuable precursor in the synthesis of various heterocyclic compounds, particularly benzothiazoles, which are core scaffolds in many pharmaceutical agents and specialty dyes. Understanding the synthesis of this molecule requires a thorough analysis of its precursors and the strategic selection of a synthetic route that balances efficiency, safety, and scalability.
This guide will dissect the two primary synthetic strategies for obtaining 2,2'-Dithiobis(5-chloroaniline):
-
Route A: Oxidative Dimerization of an Aminothiophenol Intermediate. This pathway involves the synthesis and subsequent oxidation of 5-chloro-2-aminobenzenethiol.
-
Route B: Direct Thiolation of an Aniline Derivative via the Herz Reaction. This classic organosulfur reaction provides a more direct route from a readily available chloroaniline precursor.
We will examine the causality behind experimental choices for each route, providing a framework for practical application and process optimization.
Synthetic Strategy A: Oxidative Dimerization of 5-chloro-2-aminobenzenethiol
This strategy is a logical, multi-step approach that builds the target molecule by first constructing the monomeric thiol intermediate, which is then dimerized. The success of this route is fundamentally dependent on the efficient synthesis of the key precursor, 5-chloro-2-aminobenzenethiol.
Workflow for Synthesis Route A
Sources
Aromatic Disulfide Compounds: A Technical Guide to Emerging Research Frontiers
Abstract
Aromatic disulfide compounds are emerging from the periphery of chemical research to become a cornerstone of innovation in both medicinal chemistry and materials science. The unique characteristics of the S-S bond within an aromatic framework—namely, its dynamic covalent nature and susceptibility to redox stimuli—offer a rich playground for scientific exploration. This guide provides an in-depth analysis of promising research avenues for aromatic disulfides, intended for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their reactivity and explore their application in cutting-edge fields such as targeted covalent inhibitors, stimuli-responsive polymers, and advanced drug delivery systems. This document is structured to provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower researchers in this exciting and rapidly evolving area.
The Aromatic Disulfide Bond: A Nexus of Stability and Reactivity
The disulfide bond, with a dissociation energy of approximately 60 kcal/mol, provides significant stability to molecular structures.[1] However, its true potential lies in its capacity for dynamic exchange and cleavage under specific physiological or external triggers.[2] The incorporation of this functionality into an aromatic scaffold introduces unique electronic and steric properties that modulate the reactivity of the S-S bond, making it a highly versatile tool for molecular design.
The reactivity of the disulfide bond is primarily governed by the thiol-disulfide exchange reaction, a process central to protein folding and cellular redox homeostasis.[3] This exchange is significantly influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. Conversely, electron-donating groups can decrease this reactivity. This tunability is a key theme that will be explored throughout this guide.
Frontier Research Area 1: Targeted Covalent Inhibitors (TCIs)
The paradigm of drug design is increasingly shifting towards targeted covalent inhibitors (TCIs) that can offer enhanced potency and prolonged duration of action.[4][] Aromatic disulfides are emerging as a promising class of "warheads" for TCIs, capable of forming covalent bonds with nucleophilic residues, typically cysteine, in the active site of a target protein.[6][7]
Mechanism of Action
The inhibitory action of aromatic disulfide-based TCIs proceeds via a thiol-disulfide exchange mechanism with a cysteine residue on the target protein. This forms a mixed disulfide bond between the inhibitor and the protein, effectively and often irreversibly, blocking the protein's function.[6] The specificity of this interaction can be finely tuned by modifying the aromatic scaffold to optimize non-covalent interactions within the binding pocket prior to the covalent linkage.
Diagram: Mechanism of Targeted Covalent Inhibition by an Aromatic Disulfide
Caption: Covalent inhibition by an aromatic disulfide.
Potential Research Directions
-
Selectivity Enhancement: A key challenge in TCI development is minimizing off-target effects. Future research should focus on designing aromatic disulfide warheads with tailored reactivity. This can be achieved by modulating the electronic properties of the aromatic ring to ensure that the disulfide bond is sufficiently reactive to engage the target cysteine but stable enough to avoid indiscriminate reactions with other biological thiols.
-
Reversible Covalent Inhibition: While irreversible inhibition is a hallmark of many TCIs, there is growing interest in developing reversible covalent inhibitors to mitigate potential toxicity.[8] Aromatic disulfides are well-suited for this approach, as the formed mixed disulfide bond can be cleaved under certain conditions, restoring protein function. Research into fine-tuning the stability of the protein-inhibitor disulfide bond is a promising avenue.
Frontier Research Area 2: Stimuli-Responsive "Smart" Polymers
The dynamic nature of the aromatic disulfide bond makes it an ideal cross-linker for the development of stimuli-responsive polymers, often referred to as "smart" materials. These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as light, heat, or redox potential.
Self-Healing Materials
Aromatic disulfide cross-linkers have been successfully incorporated into various polymer networks to impart self-healing properties.[2][3][9] The low dissociation energy of the aromatic disulfide bond facilitates its reversible cleavage and reformation, allowing the polymer network to repair itself after damage.[9] This process can often occur at room temperature without the need for external catalysts.[2]
Diagram: Self-Healing Mechanism in an Aromatic Disulfide Cross-linked Polymer
Caption: Self-healing via aromatic disulfide exchange.
Vitrimers: The Best of Both Worlds
Vitrimers are a class of polymers that behave like conventional thermosets at operating temperatures but can be reprocessed like thermoplastics at elevated temperatures. This unique behavior is enabled by associative exchange reactions of dynamic covalent bonds. Aromatic disulfide-based vitrimers have demonstrated significant potential due to their ability to undergo rapid stress relaxation and reprocessing.[10][11]
Table 1: Mechanical Properties of Aromatic Disulfide-Containing Polymers
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Healing Efficiency (%) | Reference |
| Poly(urea-urethane) with aromatic disulfide | ~40 | ~880 | 96 (at 80 °C for 2 h) | [12] |
| Epoxy vitrimer with 4-aminophenyl disulfide | Varies with formulation | Varies with formulation | - | [4] |
| TFPM-PDMS-25000 | 0.15 - 0.48 | 1400 - 3800 | - | [13] |
| Disulfide-crosslinked rubber | - | ~65 | ~100 (at 60 °C for 1 h) | [3] |
Potential Research Directions
-
Multi-stimuli Responsive Materials: The development of materials that can respond to multiple stimuli is a burgeoning field. Aromatic disulfides can be combined with other responsive moieties (e.g., pH-sensitive groups, photo-isomerizable units) to create highly sophisticated smart materials.
-
Supramolecular Systems: The interplay between dynamic covalent disulfide bonds and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can lead to the formation of complex, self-assembled supramolecular structures with emergent properties.[14][15][16] Research in this area could lead to novel sensors, catalysts, and adaptive materials.
Frontier Research Area 3: Advanced Drug Delivery Systems
The difference in redox potential between the extracellular environment and the intracellular milieu provides a unique opportunity for targeted drug delivery. The cytoplasm of cancer cells often has a significantly higher concentration of glutathione (GSH), a thiol-containing tripeptide, compared to the extracellular space.[17] This redox gradient can be exploited to trigger the release of therapeutic agents from drug delivery systems containing aromatic disulfide linkers.
Redox-Responsive Nanoparticles
Aromatic disulfide bonds can be incorporated into nanoparticles as cross-linkers or as part of the polymer backbone. These nanoparticles remain stable in the bloodstream, but upon entering a cancer cell, the high GSH concentration triggers the cleavage of the disulfide bonds, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.[18]
Diagram: Redox-Responsive Drug Release from a Nanoparticle
Caption: Redox-responsive drug delivery mechanism.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cytotoxicity of a small-molecule drug.[19] The linker that connects the antibody to the drug is a critical component of an ADC, and aromatic disulfide linkers have been widely explored for this purpose.[][20][21] These linkers are designed to be stable in circulation but are cleaved upon internalization into the target cancer cell, releasing the cytotoxic payload.[20] The steric and electronic properties of the aromatic disulfide linker can be tuned to control the stability and release kinetics of the drug.[22]
Potential Research Directions
-
Modulating Release Kinetics: The rate of drug release from a redox-responsive system is crucial for its therapeutic efficacy. Research into the synthesis of aromatic disulfides with a wide range of redox potentials will allow for the development of drug delivery systems with tunable release profiles.[17]
-
Dual-Responsive Systems: Combining redox-responsiveness with other triggers, such as pH or specific enzymes, can lead to more sophisticated and targeted drug delivery systems.
-
Photodynamic Therapy (PDT) Applications: Aromatic disulfide-containing systems can be designed to release photosensitizers in the tumor microenvironment.[17] Upon light activation, these photosensitizers generate reactive oxygen species that can kill cancer cells.
Experimental Protocols and Characterization
Synthesis of Aromatic Disulfides
A variety of methods are available for the synthesis of aromatic disulfides. A common and straightforward approach is the oxidation of the corresponding aromatic thiols.
Protocol 5.1.1: General Procedure for the Synthesis of Symmetrical Diaryl Disulfides from Aryl Thiols
-
Dissolve the aryl thiol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add an oxidizing agent (e.g., iodine, hydrogen peroxide, or air in the presence of a catalyst) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired diaryl disulfide.
Note: For the synthesis of unsymmetrical disulfides, co-oxidation of two different thiols can be employed, but this often leads to a mixture of products. More controlled methods, such as the reaction of a thiol with a sulfenyl chloride, are preferred for the synthesis of unsymmetrical aromatic disulfides.
Incorporation into Polymers
Aromatic disulfides can be incorporated into polymer backbones or as cross-linkers through various polymerization techniques.
Protocol 5.2.1: Synthesis of a Self-Healing Polyurethane with an Aromatic Disulfide Chain Extender
-
In a reaction vessel, combine a diisocyanate, a polyol, and a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate).
-
Add an aromatic disulfide-containing diamine (e.g., 4,4'-diaminodiphenyl disulfide) as a chain extender.
-
Heat the mixture with stirring under an inert atmosphere.
-
Monitor the progress of the polymerization by following the disappearance of the isocyanate peak in the IR spectrum.
-
Once the polymerization is complete, cast the polymer into a mold and cure at an elevated temperature to obtain the final elastomer.
Characterization Techniques
A suite of analytical techniques is essential for the characterization of aromatic disulfide compounds and the materials derived from them.
Table 2: Key Characterization Techniques for Aromatic Disulfide Systems
| Technique | Information Obtained | Reference |
| NMR Spectroscopy | Structural elucidation and purity assessment of synthesized compounds. | [9] |
| Mass Spectrometry | Molecular weight determination and structural confirmation. | [9] |
| FTIR Spectroscopy | Identification of functional groups and monitoring of polymerization reactions. | - |
| Raman Spectroscopy | Direct observation of the S-S stretching vibration (~510 cm⁻¹), useful for characterizing disulfide bonds in polymers. | [23][24][25][26] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure of crystalline compounds. | [27][28][29][30][31] |
| Tensile Testing | Evaluation of mechanical properties (tensile strength, elongation at break, Young's modulus) of polymeric materials. | [4][13][32] |
| Rheology | Study of the flow and deformation of materials, particularly useful for characterizing the viscoelastic properties of vitrimers and self-healing polymers. | - |
| Dynamic Mechanical Analysis (DMA) | Determination of the glass transition temperature (Tg) and viscoelastic properties of polymers. | [4] |
Conclusion and Future Outlook
Aromatic disulfide compounds represent a versatile and powerful platform for the development of advanced materials and therapeutics. Their unique combination of stability and stimuli-responsive reactivity allows for the design of systems with unprecedented levels of control and functionality. The research areas highlighted in this guide—targeted covalent inhibitors, stimuli-responsive polymers, and advanced drug delivery systems—are poised for significant growth and innovation. As our understanding of the fundamental principles governing the chemistry of aromatic disulfides deepens, we can expect to see the emergence of even more sophisticated and impactful applications in the years to come. The continued exploration of this fascinating class of compounds holds the key to solving some of the most pressing challenges in medicine and materials science.
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Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Request PDF. ResearchGate. (2025-08-06). [Link]
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Methodological & Application
Application Note: A Guide to the Development and Validation of a Thiol Quantification Assay Using 2,2'-Dithiobis(5-chloroaniline)
Introduction: The Critical Role of Thiol Quantification
In the landscape of biomedical and pharmaceutical research, the quantification of thiol (-SH) groups is of paramount importance. Thiols, particularly the sulfhydryl side chain of cysteine residues in proteins and the antioxidant glutathione, are central to cellular redox homeostasis, protein structure and function, and enzymatic activity.[1] Alterations in thiol status are linked to a host of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.[1] Consequently, robust and accurate methods for thiol quantification are indispensable tools for researchers and drug development professionals.
While several reagents for thiol quantification exist, the most common being 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the exploration of novel reagents offers the potential for improved sensitivity, different spectral properties, or enhanced stability in specific applications.[2][3] This application note introduces 2,2'-Dithiobis(5-chloroaniline) as a potential chromogenic reagent for thiol quantification. As specific literature for this application is not yet established, this document serves as a comprehensive guide for researchers to develop and validate a robust thiol quantification assay based on this compound, leveraging the well-understood principles of thiol-disulfide exchange chemistry.
Principle of the Assay: Thiol-Disulfide Exchange
The assay is based on the principle of thiol-disulfide exchange.[4] 2,2'-Dithiobis(5-chloroaniline) is an aromatic disulfide. In the presence of a free thiol (represented as R-SH), the disulfide bond of 2,2'-Dithiobis(5-chloroaniline) is cleaved. This reaction is stoichiometric, releasing one molecule of a mixed disulfide (R-S-S-Ar) and one molecule of the chromogenic product, 5-chloro-2-aminothiophenol, for every molecule of free thiol.[5]
The released 5-chloro-2-aminothiophenol possesses a unique UV-Visible absorption profile, allowing for its direct quantification via spectrophotometry. The concentration of the thiol in the sample is therefore directly proportional to the amount of 5-chloro-2-aminothiophenol produced, a relationship governed by the Beer-Lambert Law.
Caption: Thiol-disulfide exchange mechanism.
Assay Development and Validation Workflow
As this is a novel application, a systematic approach to assay development and validation is crucial. The following workflow outlines the necessary steps to establish a reliable protocol.
Caption: Workflow for assay development and validation.
Materials and Reagents
-
Equipment:
-
UV-Vis Spectrophotometer
-
96-well microplates (clear, flat-bottom) or quartz cuvettes
-
Calibrated pipettes
-
Vortex mixer
-
-
Chemicals:
-
2,2'-Dithiobis(5-chloroaniline) (CAS: 29124-55-8)
-
Thiol standard: L-cysteine (CAS: 52-90-4) or L-glutathione (reduced) (CAS: 70-18-8)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Solvent for stock solutions (e.g., Ethanol or DMSO)
-
Deionized water
-
Experimental Protocols
Protocol 1: Determination of Optimal Wavelength (λmax) and Molar Extinction Coefficient (ε)
Rationale: The λmax is the wavelength at which the chromogenic product has the highest absorbance, providing maximal sensitivity. The molar extinction coefficient (ε) is a constant that relates absorbance to concentration and is essential for calculations using the Beer-Lambert law.
-
Prepare a known concentration of 5-chloro-2-aminothiophenol: This can be achieved by reacting an excess of a known thiol standard (e.g., 1 mM L-cysteine) with a limiting amount of 2,2'-Dithiobis(5-chloroaniline) (e.g., 100 µM). Allow the reaction to go to completion (e.g., 30 minutes). This will generate a solution with a known concentration of the chromogenic product.
-
Perform a Wavelength Scan: Using a UV-Vis spectrophotometer, scan the absorbance of the solution from 300 nm to 600 nm against a blank (reaction buffer).
-
Identify λmax: The wavelength with the highest absorbance peak is the λmax. For aminophenol compounds, this is often in the 380-450 nm range.
-
Calculate the Molar Extinction Coefficient (ε): Use the Beer-Lambert Law equation: A = εcl
-
A = Absorbance at λmax
-
ε = Molar extinction coefficient (in M⁻¹cm⁻¹)
-
c = Concentration of the product in M (e.g., 100 µM or 1x10⁻⁴ M)
-
l = Path length of the cuvette/well in cm (typically 1 cm for a standard cuvette)
-
Rearrange to solve for ε: ε = A / (c * l)
-
Protocol 2: Thiol Quantification Assay
Rationale: This protocol uses the optimized parameters from Protocol 1 to quantify thiol concentrations in unknown samples by comparing their absorbance to a standard curve generated with a known thiol.
1. Reagent Preparation:
-
Reaction Buffer: Prepare 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 8.0. The slightly alkaline pH is necessary to deprotonate the thiol group, making it a more effective nucleophile for the disulfide exchange reaction.
-
Thiol Standard Stock Solution (10 mM): Accurately weigh and dissolve L-cysteine or glutathione in the Reaction Buffer. Prepare fresh daily to prevent oxidation.
-
2,2'-Dithiobis(5-chloroaniline) Stock Solution (5 mM): Dissolve 2,2'-Dithiobis(5-chloroaniline) in a suitable organic solvent like ethanol or DMSO. Store protected from light.
2. Standard Curve Preparation:
Prepare a series of dilutions of the thiol standard in the Reaction Buffer. The following table provides an example for a 96-well plate format.
| Standard | Volume of 10 mM Thiol Stock | Volume of Reaction Buffer | Final Thiol Concentration (µM) |
| S1 | 20 µL | 980 µL | 200 |
| S2 | 10 µL | 990 µL | 100 |
| S3 | 5 µL | 995 µL | 50 |
| S4 | 2.5 µL | 997.5 µL | 25 |
| S5 | 1 µL | 999 µL | 10 |
| S6 | 0.5 µL | 999.5 µL | 5 |
| S7 (Blank) | 0 µL | 1000 µL | 0 |
3. Sample Preparation and Measurement:
-
Pipette Standards and Samples: Add 100 µL of each standard and unknown sample into separate wells of a 96-well plate. Run each in triplicate.
-
Prepare Working Reagent Solution: Dilute the 5 mM 2,2'-Dithiobis(5-chloroaniline) stock solution to 0.5 mM in the Reaction Buffer.
-
Initiate the Reaction: Add 100 µL of the working reagent solution to each well.
-
Incubate: Incubate the plate at room temperature for 15 minutes, protected from light. The optimal incubation time should be confirmed during the assay development phase (Protocol 1).
-
Measure Absorbance: Read the absorbance at the predetermined λmax using a microplate reader.
Data Analysis and Interpretation
-
Correct for Blank: Subtract the average absorbance of the blank (S7) from the absorbance readings of all standards and unknown samples.
-
Plot Standard Curve: Plot the corrected absorbance values (Y-axis) against the corresponding thiol concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 indicates a good linear fit.
-
Calculate Unknown Concentration: Use the equation of the line to calculate the thiol concentration in your unknown samples.
-
Thiol Concentration = (Corrected Absorbance of Unknown - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the standard curve.
-
Caption: Beer-Lambert Law relationship for data analysis.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Absorbance | Reagent degradation or contamination. | Prepare fresh reagent solutions. Ensure high-purity water and reagents. |
| Low Signal / Poor Sensitivity | Incorrect λmax; Non-optimal pH; Insufficient incubation time. | Re-determine λmax (Protocol 1). Confirm buffer pH is ~8.0. Perform a time-course experiment to find optimal incubation time. |
| Poor Linearity (R² < 0.99) | Pipetting errors; Thiol standard has oxidized. | Use calibrated pipettes. Prepare fresh thiol standards immediately before use. |
| Sample Matrix Interference | Other compounds in the sample absorb at λmax. | Run a sample blank (sample + buffer, no reagent) and subtract its absorbance. Consider sample purification if interference is high. |
Conclusion
2,2'-Dithiobis(5-chloroaniline) presents a promising alternative to traditional reagents for thiol quantification. Its utility is grounded in the robust and well-understood mechanism of thiol-disulfide exchange. By following the systematic development and validation protocols outlined in this application note, researchers can establish a reliable and accurate assay tailored to their specific needs. The key to success lies in the empirical determination of the chromogenic product's spectral properties (λmax and ε) and the optimization of reaction conditions. This approach ensures the scientific integrity and trustworthiness of the generated data, empowering further discoveries in thiol biology and drug development.
References
-
Ellman, G.L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
-
Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. [Link]
-
PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. [Link]
-
Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). The electronic spectra of phenol, 2-chlorophenol, 2-aminophenol, and 2-nitrophenol have been studied both experimentally and computationally. Molecules, 17(7), 8013-8026. [Link]
-
G-Biosciences. (n.d.). Thiol Quantification Assay Kit (Ellman's Method). Instruction manual. [Link]
-
Habeeb, A. F. S. A. (1972). Reaction of protein sulfhydryl groups with 5,5'-dithiobis(2-nitrobenzoic acid). Methods in Enzymology, 25, 457-464. [Link]
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Application Notes and Protocols: Leveraging 2,2'-Dithiobis(5-chloroaniline) in the Development of Novel Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2,2'-Dithiobis(5-chloroaniline) as a scaffold for designing and synthesizing novel anticancer agents. This document outlines a strategic workflow from a hypothetical lead compound's synthesis to its preliminary in vitro evaluation, grounded in established principles of medicinal chemistry and cancer biology.
Introduction: The Rationale for Targeting Redox Homeostasis in Cancer with Disulfide-Containing Compounds
Cancer cells exhibit a state of chronic oxidative stress due to their heightened metabolic activity and rapid proliferation. To counteract this, they upregulate antioxidant systems, such as the thioredoxin (Trx) system, creating a dependency that can be exploited for therapeutic intervention. Disulfide-containing compounds have emerged as a promising class of anticancer agents due to their ability to interfere with the cellular redox balance.[1][2][3] The disulfide bond can undergo thiol-disulfide exchange reactions with intracellular thiols like glutathione (GSH) and cysteine residues in proteins, leading to the disruption of critical enzymatic functions and the induction of oxidative stress.[4]
2,2'-Dithiobis(5-chloroaniline) presents an attractive starting scaffold for the development of such agents. The presence of two chloro-substituted aniline rings connected by a disulfide bridge offers several avenues for chemical modification to enhance potency, selectivity, and drug-like properties. The aniline moieties can be functionalized to modulate solubility and introduce pharmacophores that may direct the molecule to specific cellular targets.[][6][7]
This guide proposes a hypothetical anticancer agent, UNS-DTCA-1 , an unsymmetrical disulfide derived from 2,2'-Dithiobis(5-chloroaniline). We will detail its synthesis, and subsequent in vitro evaluation for cytotoxicity and its potential mechanism of action related to the induction of reactive oxygen species (ROS).
Physicochemical Properties of 2,2'-Dithiobis(5-chloroaniline)
A thorough understanding of the starting material is critical for successful synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | |
| Molecular Weight | 317.26 g/mol | |
| Appearance | Not specified, likely a solid | - |
| Solubility | Insoluble in water | - |
| LogP | 5.28 (predicted) |
Synthesis of a Hypothetical Anticancer Agent: UNS-DTCA-1
To enhance the drug-like properties and potentially introduce a secondary mechanism of action, we propose the synthesis of an unsymmetrical disulfide, N-(4-((2-amino-4-chlorophenyl)disulfanyl)-5-chlorophenyl)acetamide (UNS-DTCA-1) . The introduction of an acetamide group can improve solubility and provide an additional hydrogen bond donor/acceptor, which may influence target binding.
The synthesis can be envisioned as a two-step process: selective reduction of one disulfide bond followed by acylation of the resulting free amine. A more direct approach for creating an unsymmetrical disulfide is often challenging. An alternative and more controlled strategy involves the reaction of a thiol with an activated thiol precursor.[8][9][10]
Below is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for UNS-DTCA-1.
Protocol 1: Synthesis of UNS-DTCA-1
This protocol is a hypothetical procedure based on standard organic synthesis techniques for the preparation of unsymmetrical disulfides.
Materials:
-
2,2'-Dithiobis(5-chloroaniline)
-
Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetic anhydride
-
2-mercapto-5-chloroaniline (hypothetical intermediate)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Step 1: Reductive Cleavage of the Disulfide Bond
-
Dissolve 2,2'-Dithiobis(5-chloroaniline) (1.0 eq) in a mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (2.0 eq) portion-wise over 30 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Extract the product, 2-amino-4-chlorobenzenethiol, with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude thiol.
-
-
Step 2a: Acylation of the Aromatic Amine
-
Dissolve the crude 2-amino-4-chlorobenzenethiol (1.0 eq) in DCM.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield crude N-(2-mercapto-4-chlorophenyl)acetamide.
-
-
Step 2b: Oxidative Coupling to Form the Unsymmetrical Disulfide
-
This step is a conceptual representation of forming the unsymmetrical disulfide. In practice, a more controlled method, such as those involving sulfenyl chlorides or other activated thiol derivatives, would be preferable to avoid the formation of symmetrical disulfides. A potential method could involve reacting the N-acetylated thiol with an activated form of 2-amino-4-chlorobenzenethiol.[9][10]
-
-
Purification:
-
Purify the crude UNS-DTCA-1 by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Evaluation of Anticancer Activity
The preliminary assessment of a novel compound's anticancer potential is typically performed using in vitro cytotoxicity assays on a panel of cancer cell lines.
Caption: Workflow for in vitro cytotoxicity screening of UNS-DTCA-1.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
UNS-DTCA-1 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of UNS-DTCA-1 in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UNS-DTCA-1.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.[12]
-
Investigating the Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
A plausible mechanism of action for disulfide-containing compounds is the induction of intracellular ROS, leading to oxidative stress and subsequent cell death.[4][13]
Caption: Proposed mechanism of action for UNS-DTCA-1.
Protocol 3: Detection of Intracellular ROS using DCFDA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Materials:
-
Cancer cell lines
-
6-well or 24-well plates
-
UNS-DTCA-1
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable plate format (e.g., 6-well plate) and allow them to attach overnight.
-
Treat the cells with UNS-DTCA-1 at its IC₅₀ concentration and a higher concentration for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the vehicle control.
-
A significant increase in fluorescence in the UNS-DTCA-1-treated cells compared to the control indicates an induction of intracellular ROS.
-
Data Interpretation and Next Steps
A successful outcome from these initial studies would be the identification of UNS-DTCA-1 as a compound with potent and selective cytotoxicity against cancer cells, with evidence suggesting that its mechanism of action involves the induction of oxidative stress.
| Expected Outcome | Interpretation | Next Steps |
| Low IC₅₀ values in cancer cells, higher in normal cells | Potential for a therapeutic window. | In-depth mechanism of action studies (e.g., apoptosis assays, cell cycle analysis), lead optimization. |
| Increased DCF fluorescence | Confirmation of ROS induction. | Investigate the specific source of ROS (e.g., mitochondrial vs. NADPH oxidase), and assess the effect on downstream signaling pathways. |
| No significant cytotoxicity | The scaffold may require further modification or is not a viable starting point. | Re-evaluate the chemical design, explore alternative modifications of the parent compound. |
Conclusion
2,2'-Dithiobis(5-chloroaniline) represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The strategic workflow outlined in these application notes, from the rational design and synthesis of a derivative to its systematic in vitro evaluation, provides a solid framework for initiating a drug discovery program based on this compound. The key to unlocking its potential lies in the careful chemical modification to enhance its drug-like properties and the thorough investigation of its biological mechanism of action.
References
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Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Journal of Organic Chemistry, 71(21), 8268-8271. [Link]
-
An, H., et al. (2021). An Initiator-Free Electrochemical Approach to Radical Thiol–Ene Coupling in a Microfluidic Reactor. Molecules, 26(11), 3328. [Link]
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Wang, H., et al. (2018). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers, 5(12), 1936-1940. [Link]
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Li, Y., et al. (2020). Disulfide based prodrugs for cancer therapy. RSC Advances, 10(42), 25193-25203. [Link]
-
Ekinci, E., et al. (2024). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Molecules, 29(11), 2595. [Link]
-
Li, Y., et al. (2020). Disulfide based prodrugs for cancer therapy. RSC Advances, 10(42), 25193-25203. [Link]
-
Li, Y., et al. (2020). Disulfide based prodrugs for cancer therapy. RSC Advances, 10(42), 25193-25203. [Link]
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Wang, Y., et al. (2023). Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. Journal of Nanobiotechnology, 21(1), 389. [Link]
-
RWTH Aachen University. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Technology.org. [Link]
-
Al-Omair, M. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 239. [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
-
Firer, M. A. (2012). Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. Journal of Cancer Science & Therapy, 4(S1). [Link]
-
Suresh, A., & Deb, K. D. (2019). In-vitro Models in Anticancer Screening. In Concepts and Models for Drug Permeability Studies. IntechOpen. [Link]
-
Asghar, M. N., et al. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. The Scientific World Journal, 2015, 247265. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
-
Zhang, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine, 19, 6223–6243. [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3647. [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Events. [Link]
-
Elabscience. (n.d.). Thioredoxin Reductase (TrxR) Activity Assay Kit. [Link]
-
Cîrîc, A., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(11), 2269. [Link]
-
National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bioworld Technology, Inc. (n.d.). Thioredoxin Reductase Microplate Assay Kit User Manual. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
-
ResearchGate. (2016). Protocol for ROS detection using DCFDA? [Link]
-
Pelicano, H., et al. (2009). Redox-Directed Cancer Therapeutics: Molecular Mechanisms and Opportunities. Antioxidants & Redox Signaling, 11(12), 3013–3069. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]
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Application Notes and Protocols for Thiol-Disulfide Exchange Kinetics with 2,2'-Dithiobis(5-chloroaniline)
Introduction: The Critical Role of Thiol-Disulfide Exchange in Biological and Pharmaceutical Sciences
Thiol-disulfide exchange is a fundamental biochemical reaction vital to a multitude of cellular processes, including protein folding and stability, redox signaling, and enzymatic catalysis.[1] This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and the release of a thiol. The kinetics of this exchange are of paramount importance in understanding the dynamics of these biological systems and are a key area of investigation in drug development, particularly in the context of biologics and antioxidant research.
Aromatic disulfides are frequently employed as chromogenic reagents to monitor thiol-disulfide exchange reactions. These reagents, upon reaction with a thiol, release a colored thiolate product that can be quantified spectrophotometrically. While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, is a widely used compound for this purpose, the exploration of other aromatic disulfides with different electronic and steric properties can offer advantages in specific applications. This document provides a detailed guide to the use of 2,2'-Dithiobis(5-chloroaniline) for the kinetic analysis of thiol-disulfide exchange reactions.
2,2'-Dithiobis(5-chloroaniline): A Tool for Monitoring Thiol Reactions
2,2'-Dithiobis(5-chloroaniline) is an aromatic disulfide that reacts with thiols in a manner analogous to DTNB. The reaction proceeds via a thiol-disulfide exchange mechanism, leading to the formation of a mixed disulfide and the release of one equivalent of 2-amino-4-chlorothiophenol for each equivalent of thiol that reacts.
The released 2-amino-4-chlorothiophenol possesses a chromophore that allows for its spectrophotometric quantification, enabling the real-time monitoring of the reaction progress. Understanding the kinetic parameters of this reaction is crucial for its application in various research and development settings.
Reaction Mechanism
The thiol-disulfide exchange reaction with 2,2'-Dithiobis(5-chloroaniline) is a nucleophilic substitution reaction (SN2). The deprotonated thiol (thiolate) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in 2,2'-Dithiobis(5-chloroaniline). This leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide and the release of the 2-amino-4-chlorothiophenolate anion.
Caption: Thiol-disulfide exchange with 2,2'-Dithiobis(5-chloroaniline).
Experimental Protocols
PART 1: Essential Preliminary Step - Determination of the Molar Extinction Coefficient (ε) and Maximum Absorption Wavelength (λmax) of 2-amino-4-chlorothiophenol
To ensure the accuracy of quantitative measurements, the molar extinction coefficient (ε) and the maximum absorption wavelength (λmax) of the released chromophore, 2-amino-4-chlorothiophenol, must be determined under the specific experimental conditions (e.g., buffer, pH, and temperature) to be used.
Objective: To experimentally determine the λmax and ε for 2-amino-4-chlorothiophenol.
Materials:
-
2-amino-4-chlorothiophenol (CAS: 1004-00-8)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Protocol:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of high-purity 2-amino-4-chlorothiophenol.
-
Dissolve it in the reaction buffer to prepare a stock solution of known concentration (e.g., 1 mM). Due to the potential for oxidation, it is advisable to prepare this solution fresh and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Determination of λmax:
-
Dilute the stock solution to a suitable concentration (e.g., 50 µM) with the reaction buffer.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 250-500 nm) using the spectrophotometer, with the reaction buffer as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
-
Generation of a Beer-Lambert Law Calibration Curve:
-
Prepare a series of dilutions of the 2-amino-4-chlorothiophenol stock solution in the reaction buffer, covering a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).
-
-
Calculation of the Molar Extinction Coefficient (ε):
-
Perform a linear regression analysis of the data points on the calibration curve.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in M), the slope of the line is equal to ε (since b = 1 cm).
-
Caption: Workflow for determining the molar extinction coefficient.
PART 2: Protocol for Endpoint Thiol Quantification
This protocol is designed to determine the total concentration of free thiols in a sample at a single time point.
Materials:
-
2,2'-Dithiobis(5-chloroaniline) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Thiol-containing sample
-
UV-Vis Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, add a known volume of the reaction buffer.
-
Add a specific volume of the thiol-containing sample.
-
Initiate the reaction by adding a small volume of the 2,2'-Dithiobis(5-chloroaniline) stock solution to achieve a final concentration that is in excess of the expected thiol concentration (e.g., 1 mM).
-
-
Incubation:
-
Mix the solution gently and incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the reaction to go to completion. The required time should be determined empirically, but 15-30 minutes is often adequate.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at the predetermined λmax of 2-amino-4-chlorothiophenol. Use a blank containing all components except the thiol sample.
-
-
Calculation of Thiol Concentration:
-
Use the Beer-Lambert law to calculate the concentration of the released 2-amino-4-chlorothiophenol: Concentration (M) = Absorbance / (ε * path length)
-
Since the stoichiometry of the reaction is 1:1, the calculated concentration of 2-amino-4-chlorothiophenol is equal to the initial concentration of the thiol in the sample.
-
PART 3: Protocol for Kinetic Analysis of Thiol-Disulfide Exchange
This protocol allows for the determination of the rate of the thiol-disulfide exchange reaction.
Materials:
-
2,2'-Dithiobis(5-chloroaniline) stock solution
-
Reaction Buffer
-
Thiol-containing sample
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder and kinetic measurement capabilities
Protocol:
-
Instrument Setup:
-
Set the spectrophotometer to kinetic mode, measuring the absorbance at the λmax of 2-amino-4-chlorothiophenol at regular time intervals (e.g., every 10 seconds).
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Reaction Initiation:
-
In a cuvette, mix the reaction buffer and the thiol-containing sample.
-
Place the cuvette in the spectrophotometer and start the data acquisition.
-
Initiate the reaction by adding a small, known volume of the 2,2'-Dithiobis(5-chloroaniline) stock solution. Mix the contents of the cuvette quickly and thoroughly.
-
-
Data Acquisition:
-
Record the absorbance at λmax over time until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Convert the absorbance values to the concentration of 2-amino-4-chlorothiophenol at each time point using the Beer-Lambert law.
-
The initial rate of the reaction can be determined from the initial slope of the concentration versus time plot.
-
For a more detailed kinetic analysis, the data can be fitted to appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constants.
-
Caption: Workflow for a typical kinetic experiment.
Data Interpretation and Considerations
| Parameter | Description | Importance |
| λmax | Wavelength of maximum absorbance of 2-amino-4-chlorothiophenol. | Ensures measurements are taken at the most sensitive wavelength, maximizing the signal-to-noise ratio. |
| ε (Molar Extinction Coefficient) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Essential for the accurate conversion of absorbance values to concentration using the Beer-Lambert law. |
| Initial Rate | The rate of the reaction at the very beginning (t=0). | Provides a direct measure of the reaction velocity under the initial conditions of substrate and reagent concentrations. |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | A fundamental kinetic parameter that characterizes the intrinsic reactivity of the thiol with 2,2'-Dithiobis(5-chloroaniline). |
Factors to Consider:
-
pH: The thiol-disulfide exchange reaction is pH-dependent, as it is the thiolate anion that is the reactive species. The rate of the reaction will generally increase with pH as the concentration of the thiolate increases.
-
Temperature: As with most chemical reactions, the rate of thiol-disulfide exchange will increase with temperature. It is crucial to maintain a constant temperature throughout kinetic experiments.
-
Solvent: The choice of solvent can influence the reaction rate and the spectroscopic properties of the chromophore.
-
Interfering Substances: Compounds that absorb light at or near the λmax of 2-amino-4-chlorothiophenol can interfere with the assay. A proper blank is essential. Reducing agents other than the thiol of interest can also react with the disulfide reagent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Incorrect λmax; degraded reagents; pH too low. | Verify λmax; prepare fresh reagent solutions; ensure the reaction buffer pH is appropriate for thiolate formation. |
| High background absorbance | Contaminated reagents or buffer; interfering substances in the sample. | Use high-purity reagents and water; run a sample blank without the disulfide reagent to check for intrinsic sample absorbance. |
| Non-linear kinetics | Substrate depletion; product inhibition; complex reaction mechanism. | Ensure the disulfide reagent is in sufficient excess for pseudo-first-order conditions; analyze the full time-course data with appropriate kinetic models. |
| Precipitation | Low solubility of the reagent or sample in the reaction buffer. | Adjust the buffer composition; add a small amount of a compatible organic co-solvent. |
References
- Pace, C. N., & Creighton, T. E. (1986). The Disulfide Bond in Proteins. Journal of Molecular Biology, 188(3), 477-486.
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77.
- Singh, R., & Whitesides, G. M. (1990). 4,4'-Dipyridyl disulfide: a new chromophoric disulfide for the assay of thiols. Analytical Biochemistry, 188(2), 435-441.
- Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in enzymology, 91, 49-60.
-
PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. Retrieved from [Link]
- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,2'-Dithiobis(5-chloroaniline)
Welcome to the Technical Support Center for the purification of crude 2,2'-Dithiobis(5-chloroaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Introduction: Understanding the Purification Challenge
2,2'-Dithiobis(5-chloroaniline), a key building block in various synthetic pathways, is typically synthesized by the oxidation of 5-chloro-2-aminothiophenol. The primary purification challenge lies in the removal of unreacted starting materials, side-products, and other process-related impurities. The effectiveness of any purification strategy is rooted in understanding the physicochemical properties of the target compound and its potential contaminants. This guide will focus on the most common purification techniques: recrystallization and column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude 2,2'-Dithiobis(5-chloroaniline) and provides actionable solutions based on sound chemical principles.
Issue 1: Low Yield After Recrystallization
Symptoms: You observe a significant loss of your product after performing a recrystallization, resulting in a lower than expected yield.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to a reduced yield.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover more product, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[1]
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) and keep the solution at or near its boiling point during filtration.[1]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve a portion of your purified product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Issue 2: Product "Oils Out" During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, your product separates as an oily layer.
Probable Causes & Solutions:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Supersaturation Occurring Above the Melting Point: The solution becomes saturated at a temperature where the product is still a liquid.
-
Solution 1: Adjust the Solvent System: Re-heat the mixture to dissolve the oil and add more of the primary solvent to decrease the saturation point. Alternatively, if using a two-solvent system, add more of the solvent in which the compound is more soluble.
-
Solution 2: Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal growth. Insulating the flask can help.
-
Solution 3: Scratching the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can sometimes induce crystallization.
-
Issue 3: Poor Separation During Column Chromatography
Symptoms: The desired product and impurities elute from the column at the same time, resulting in overlapping fractions and impure product.
Probable Causes & Solutions:
-
Incorrect Eluent Polarity: The polarity of the solvent system (eluent) is critical for achieving good separation on a silica gel column.
-
Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. For aromatic anilines and disulfides, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4] By varying the ratio of these solvents, you can find the optimal polarity for separation.
-
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
-
Improper Column Packing: Voids or channels in the silica gel bed will result in an uneven flow of the eluent and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally preferred over "dry packing."
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2,2'-Dithiobis(5-chloroaniline)?
A1: The most common impurities are typically the unreacted starting material, 5-chloro-2-aminothiophenol , and potential side-products such as 2-chloroaniline .[5][6] The presence of these impurities is dependent on the specific reaction conditions used for the synthesis.
Q2: How can I effectively remove the unreacted 5-chloro-2-aminothiophenol?
A2: 5-chloro-2-aminothiophenol is more polar than the disulfide product due to the presence of the free thiol group. This difference in polarity can be exploited for purification:
-
Column Chromatography: The thiol will have a stronger interaction with the silica gel and will therefore elute more slowly than the disulfide product. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective.
-
Recrystallization: A carefully chosen solvent system should have a lower solubility for the disulfide product compared to the more polar thiol, allowing for its selective crystallization.
Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish tint can be due to the presence of oxidized impurities or residual starting materials. Aromatic amines and thiols can be susceptible to air oxidation, which can lead to colored byproducts.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Chromatography: Column chromatography is also very effective at separating colored impurities from the desired product.
Q4: What are some recommended solvent systems for recrystallizing 2,2'-Dithiobis(5-chloroaniline)?
A4: While the optimal solvent must be determined experimentally, good starting points for aromatic disulfides include:
-
Two-Solvent Systems: Ethanol/Water, Hexane/Ethyl Acetate, Dichloromethane/Methanol.[2][3][8] The principle of a two-solvent system is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.[8]
Q5: How do I choose an appropriate eluent for column chromatography?
A5: The best way to determine the right eluent is by using Thin Layer Chromatography (TLC).
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give a good separation between the spot corresponding to your product and the spots of the impurities, with the product having an Rf value of approximately 0.3-0.5.
Experimental Protocols
Protocol 1: Recrystallization of 2,2'-Dithiobis(5-chloroaniline)
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude 2,2'-Dithiobis(5-chloroaniline) in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.
-
Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 2,2'-Dithiobis(5-chloroaniline).
Caption: Decision workflow for purification.
Data Summary
| Purification Technique | Key Advantages | Common Solvents/Eluents | Potential Issues |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities. | Ethanol, Methanol, Ethanol/Water, Hexane/Ethyl Acetate. | Low yield, "oiling out". |
| Column Chromatography | High resolution, effective for complex mixtures and closely related impurities. | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients. | Time-consuming, requires larger solvent volumes, potential for sample loss on the column. |
Conclusion
The successful purification of 2,2'-Dithiobis(5-chloroaniline) is readily achievable with a systematic approach. By understanding the nature of potential impurities and applying the principles of recrystallization and chromatography, researchers can consistently obtain a high-purity product. This guide serves as a starting point for troubleshooting and optimizing your purification protocols. Remember that careful observation and methodical adjustments are key to overcoming experimental challenges.
References
-
PubChem. (n.d.). 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link][9]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved January 26, 2026, from [Link]
-
Bayer AG. (1981). Process for the preparation of bis-(amino-phenyl)-disulphides. U.S. Patent 4,375,562. Retrieved from [10]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Disulfide Formation Strategies in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 26, 2026, from [Link][2]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved January 26, 2026, from [Link]
-
Swamy, S. (2021, December 9). How to prepare Silica gel column chromatography - scientific research [Video]. YouTube. [Link]
-
Hoechst AG. (1976). Process for the preparation of O-aminothiophenols. U.S. Patent 3,931,321. Retrieved from [5]
- Bayer AG. (1981). Process for the production of bis-(amino-phenyl) disulphides. EP Patent 0036120B1.
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 26, 2026, from [Link]
-
LookChem. (n.d.). Synthesis and structure of a novel disulfide-containing aniline. Retrieved January 26, 2026, from [Link]
- van der Walle, C. F., & Hutton, J. A. (2006). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester.
- Singh, S., & Kaur, H. (1982). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 44(6), 197.
- Monsanto Technology LLC. (2015). Processes for the diazotization of 2,5-dichloroanilines. WIPO Patent Application WO/2015/095284.
- MDPI. (2022). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Molecules, 27(15), 4935.
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved January 26, 2026, from [Link][8]
- ChemRxiv. (2021).
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Identification-and-Isolation-of-Chlorhexidine-Digluconate-Impurities.pdf. Retrieved January 26, 2026, from [Link]
- Hoechst AG. (1972). Process for the preparation of optionally inert substituted o and p aminothiophenols. German Patent DE2127898C3.
- Beilstein-Institut. (2010). Identification, synthesis and characterization of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 6, 94.
- National Institutes of Health. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 29(13), 3055.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.pdf. Retrieved January 26, 2026, from [Link]
- Suzhou Yacoo Science Co Ltd. (2023). Preparation method of bis (4-sulfophenyl) disulfide. Chinese Patent CN115925597A.
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,2'-DITHIOBIS(5-CHLOROANILINE). Retrieved January 26, 2026, from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-10.
-
Wikipedia. (n.d.). Disulfide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually? Retrieved from [Link][3]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 26, 2026, from [Link]
- Frontiers in Molecular Biosciences. (2020). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 7, 137.
-
YouTube. (2012, November 17). Silica Column Chromatography. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved January 26, 2026, from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 26, 2026, from [Link]
- MDPI. (2022). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules, 27(15), 4935.
- Analyst. (1990). Determination of 4,4′-methylenebis(2-chloroaniline) in urine using capillary gas chromatography and negative ion chemical ionization mass spectrometry. Analyst, 115(10), 1349-1352.
-
Bayer AG. (1990). Process for the preparation of bis(4-chlorophenyl) sulphone. German Patent DE3902893A1. Retrieved from [7]
- GE Healthcare AS. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. EP Patent 2289870B1.
Sources
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-dithiobis(5-chloroaniline) | CAS#:29124-55-8 | Chemsrc [chemsrc.com]
- 5. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. DE3902893A1 - Process for the preparation of bis(4-chlorophenyl) sulphone - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. 2,2'-Dithiobis(5-chloroaniline) | C12H10Cl2N2S2 | CID 94742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4375562A - Process for the preparation of bis-(amino-phenyl)-disulphides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Welcome to the technical support guide for the synthesis of 2,2'-Dithiobis(5-chloroaniline). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to ensure a successful and reproducible outcome.
Introduction: A Plausible Synthetic Approach
The synthesis of 2,2'-Dithiobis(5-chloroaniline) is typically approached via the oxidative coupling of the corresponding thiol, 2-amino-4-chlorothiophenol. A common method involves the reaction of 5-chloro-2-nitroaniline to form an intermediate, which is then reduced and oxidized to the final product. An alternative, more direct route involves the reaction of 4-chloroaniline with sulfur monochloride (S₂Cl₂). This guide will focus on the latter, as it is often fraught with side reactions that require careful control.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 2,2'-Dithiobis(5-chloroaniline) using the sulfur monochloride method.
Question 1: "My reaction has produced a complex mixture of products with very low yield of the desired 2,2'-Dithiobis(5-chloroaniline). What is happening?"
Answer: This is a frequent issue when using sulfur monochloride with anilines. The reaction is highly exothermic and can lead to multiple side products if not properly controlled. The primary culprits are often polysulfide formation and electrophilic substitution at undesired positions on the aromatic ring.
Causality:
-
Polysulfide Formation: Sulfur monochloride can react with the formed disulfide, leading to the insertion of additional sulfur atoms to form trisulfides (S₃), tetrasulfides (S₄), and so on. This is often favored at higher temperatures.
-
Ring Substitution: The reaction generates HCl in situ, which protonates the aniline, deactivating the ring towards the desired ortho-substitution. However, under forcing conditions, you can get substitution at other positions or even the formation of thianthrene-type structures.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sulfur monochloride. This helps to control the exotherm and minimize the formation of polysulfides.
-
Stoichiometry: Use a precise molar ratio of 4-chloroaniline to sulfur monochloride. An excess of the sulfurizing agent will favor polysulfide formation. A common starting point is a 2:1 molar ratio of aniline to S₂Cl₂.
-
Solvent Choice: Employ an inert solvent such as toluene or hexane. This helps to dissipate heat and control the reaction rate.
Question 2: "My final product is unstable and seems to decompose over time, showing a changing TLC profile. How can I improve its stability?"
Answer: The stability of dithiobis compounds can be compromised by the presence of impurities, particularly residual acid or oxidizing agents. The disulfide bond itself can also be susceptible to cleavage under certain conditions.
Causality:
-
Acid-Catalyzed Decomposition: Residual HCl from the reaction can catalyze the disproportionation of the disulfide or other degradation pathways.
-
Oxidation: The disulfide can be oxidized to various species, including thiosulfinates and sulfonic acids, especially if exposed to air and light over extended periods.
Troubleshooting Steps:
-
Thorough Neutralization: After the reaction, ensure a complete neutralization of the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.
-
Purification: Recrystallization is often the most effective method for purifying 2,2'-Dithiobis(5-chloroaniline). A suitable solvent system might be ethanol/water or toluene/hexane. This will remove ionic impurities and many of the side products.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., < 4 °C).
Frequently Asked Questions (FAQs)
FAQ 1: What are the key analytical techniques to confirm the structure and purity of 2,2'-Dithiobis(5-chloroaniline)?
To confirm the structure and assess the purity of your product, a combination of analytical techniques is recommended:
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons in the expected regions, with splitting patterns consistent with the substitution pattern. The NH₂ protons will appear as a broad singlet. | Confirms the chemical structure and identifies organic impurities. |
| ¹³C NMR | The expected number of carbon signals for the aromatic ring. | Further confirms the structure and symmetry of the molecule. |
| LC-MS | A major peak corresponding to the molecular weight of the target compound. | Confirms the molecular weight and helps to identify the mass of impurities. |
| Elemental Analysis | The percentage of C, H, N, S, and Cl should be within ±0.4% of the theoretical values. | Provides strong evidence for the empirical formula and purity. |
FAQ 2: Can I use a different sulfurizing agent to avoid the issues with sulfur monochloride?
Yes, alternative sulfurizing agents can be used and may offer better control over the reaction. For instance, sulfur dichloride (SCl₂) can also be used, though it presents similar challenges. A milder alternative is the use of a base and elemental sulfur, though this often requires higher temperatures. Another approach is to first synthesize the thiol (2-amino-4-chlorothiophenol) and then perform a controlled oxidation using a milder oxidizing agent like iodine (I₂) or hydrogen peroxide (H₂O₂). This two-step approach often provides a cleaner product with a higher yield.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A good starting point is an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Visualizing Reaction Pathways
Diagram 1: Key Side Reactions in the Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Caption: Potential reaction pathways and side reactions.
References
-
W. W. Hartman, L. A. Smith, and J. B. Dickey. o-Chlorophenol and p-Chlorophenol. Organic Syntheses, Coll. Vol. 2, p.140 (1943); Vol. 18, p.19 (1938). [Link]
Technical Support Center: Storage and Handling of 2,2'-Dithiobis(5-chloroaniline)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2'-Dithiobis(5-chloroaniline) to prevent its oxidative degradation. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Dithiobis(5-chloroaniline) and why is its stability important?
2,2'-Dithiobis(5-chloroaniline) is a chemical compound containing both aromatic amine and disulfide functional groups.[1][2] These functional groups make the molecule susceptible to oxidation, which can lead to the formation of impurities.[3][4] The presence of such degradation products can compromise the compound's performance in downstream applications, leading to inconsistent experimental results and potential safety hazards.
Q2: What are the primary factors that can cause the oxidation of this compound?
The main culprits in the degradation of 2,2'-Dithiobis(5-chloroaniline) are:
-
Atmospheric Oxygen: The disulfide bond and aromatic amine groups are susceptible to reaction with oxygen.[3][4]
-
Light Exposure: Similar to many aromatic amines, this compound may be sensitive to light, which can catalyze oxidative reactions.[5]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Moisture: The presence of water can facilitate certain oxidative pathways.
Q3: How can I visually identify if my sample of 2,2'-Dithiobis(5-chloroaniline) has started to oxidize?
A key indicator of oxidation in aromatic amines is a change in color.[3] Fresh, pure 2,2'-Dithiobis(5-chloroaniline) should be a light-colored solid. Upon oxidation, you may observe a color change to yellow, amber, or even darker shades.[3] The appearance of a greenish or bluish tint can also signify the formation of specific colored byproducts.[5]
Q4: What are the recommended short-term and long-term storage conditions?
For optimal stability, 2,2'-Dithiobis(5-chloroaniline) should be stored under the conditions outlined in the table below.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of oxidative reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen.[3] |
| Light | In an amber or opaque container | Protects the compound from light-induced degradation.[5] |
| Moisture | In a desiccated environment | Minimizes exposure to moisture which can facilitate degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to the atmosphere. |
Troubleshooting Guide: Addressing Oxidation Issues
This section provides a systematic approach to identifying and resolving issues related to the oxidation of 2,2'-Dithiobis(5-chloroaniline).
Visual Observation of Degradation
If you observe a change in the physical appearance of your sample, such as discoloration or clumping, it is crucial to assess its purity before use. The following flowchart outlines a decision-making process for handling a potentially oxidized sample.
Caption: Decision-making workflow for handling potentially oxidized 2,2'-Dithiobis(5-chloroaniline).
Understanding the Chemistry of Degradation
The degradation of 2,2'-Dithiobis(5-chloroaniline) can occur through two primary pathways targeting its main functional groups:
-
Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored radical cations. These reactive intermediates can then undergo further reactions, such as coupling, to form complex, often colored, polymeric byproducts.[6]
-
Oxidation of the Disulfide Bond: The disulfide linkage can be oxidized to form a series of sulfur-oxygen species, including thiosulfinates and, under more aggressive conditions, sulfonic acids.[7][8]
The interplay of these two pathways can lead to a complex mixture of degradation products.
Preventative Measures and Corrective Actions
1. Inert Gas Blanketing:
The most effective method to prevent oxidation is to minimize contact with atmospheric oxygen.
-
Protocol:
-
Select a vial or container with a septum-sealed cap.
-
Before storing, gently flush the container with a stream of dry argon or nitrogen for 1-2 minutes.
-
Quickly transfer the 2,2'-Dithiobis(5-chloroaniline) into the container.
-
Briefly flush the headspace with the inert gas again before sealing the container tightly.
-
For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
-
2. Use of Antioxidants:
For applications where trace amounts of an antioxidant will not interfere, adding a stabilizer can prolong the shelf-life of the compound.
-
Selection of Antioxidants:
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers that can inhibit oxidative chain reactions.[9][10]
-
Aromatic Amines: Certain aromatic amine-based antioxidants can also be effective.[11][12][13] However, care must be taken to ensure they do not interfere with the intended application.
-
Synergistic Mixtures: In some cases, a combination of antioxidants, such as a phenolic antioxidant and an aromatic amine antioxidant, can provide enhanced protection.[12][14]
-
-
General Protocol for Adding an Antioxidant:
-
Choose an antioxidant that is soluble in a solvent compatible with your downstream application and 2,2'-Dithiobis(5-chloroaniline).
-
Prepare a dilute stock solution of the antioxidant (e.g., 1 mg/mL).
-
Add a small volume of the antioxidant solution to the 2,2'-Dithiobis(5-chloroaniline) to achieve a final concentration typically in the range of 0.01-0.1% (w/w).
-
Thoroughly mix and then remove the solvent under a stream of inert gas.
-
It is imperative to validate that the chosen antioxidant does not interfere with your specific experimental setup.
Analytical Protocol: Purity Assessment by HPLC
Regularly assessing the purity of your 2,2'-Dithiobis(5-chloroaniline) stock is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a reliable way to quantify the parent compound and detect the presence of degradation products.
Step-by-Step HPLC Method
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2,2'-Dithiobis(5-chloroaniline).
-
Dissolve in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Data Interpretation: The appearance of new peaks, typically at earlier retention times for more polar oxidation products, indicates degradation. The peak area of the main compound can be used to calculate its purity relative to the total peak area.
References
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Performance Additives. Aromatic Amines Antioxidants. [Link]
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Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. [Link]
- Marinova, E., et al. (2013). Antioxidant Activity and Mechanism of Action of Some Synthesised Phenolic Acid Amides of Aromatic Amines. Czech Journal of Food Sciences, 31(1), 5-13.
- The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences.
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How do phenols work with a amine antioxidant additives?. YouTube, uploaded by Lubrication Expert, 24 February 2021, [Link].
- Antioxidant Activity and Cytotoxicity of Arom
- Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
- Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.
- Identification of Disulfides from the Biodegrad
- Complex antioxidant composition for preventing aromatic amine
-
2,2'-Dithiobis(5-chloroaniline). PubChem. [Link]
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- Effect of synthetic and aromatic amine antioxidants on oxidation stability, performance, and emission analysis of waste cooking oil biodiesel. PubMed.
- Aerobic Oxidation of Thiols to Disulfides by Heterogeneous Gold Catalysts.
- Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company.
- Effects of Organic Acids, Amino Acids and Phenolic Compounds on Antioxidant Characteristic of Zhenjiang Arom
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review.
-
2,2'-dithiobis(5-chloroaniline). Chemsrc. [Link]
- Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Semantic Scholar.
-
Effects of Oxidation on Amine-Containing Materials. Innovative Polymers. [Link]
- Oxidative damage of aromatic dipeptides by the environmental oxidants NO2˙ and O3. Organic & Biomolecular Chemistry.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- The preparation method of 5- chloro-2-nitroanilines.
- Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- Reactions and Mechanisms. Master Organic Chemistry.
- By what reaction does (–)-sparteine decompose in ambient conditions?. Chemistry Stack Exchange.
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- 14. youtube.com [youtube.com]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to Interference in 2,2'-Dithiobis(5-chloroaniline) Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and pharmacological research, the accurate quantification of sulfhydryl groups (thiols) is paramount. Assays based on the thiol-disulfide exchange mechanism are workhorses in this domain, providing critical data for drug discovery, protein chemistry, and antioxidant research. This guide offers a deep dive into interference studies for assays utilizing 2,2'-Dithiobis(5-chloroaniline), a key reagent in this class. While direct, extensive interference data for this specific molecule is not widely published, this document, grounded in the established principles of analogous and well-characterized reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and 2,2'-dithiobis(5-nitropyridine) (DTNP), provides a robust framework for designing and interpreting interference studies.
The Principle of Thiol Quantification via Disulfide Exchange
Assays employing 2,2'-Dithiobis(5-chloroaniline) operate on the principle of thiol-disulfide exchange. In this reaction, a thiol-containing analyte (R-SH) attacks the disulfide bond of the reagent, leading to the formation of a mixed disulfide and the release of a chromophoric thiol. The concentration of the released chromophore, which can be measured spectrophotometrically, is directly proportional to the concentration of thiols in the sample.[1]
dot graph TD{ subgraph "Thiol-Disulfide Exchange Reaction" A["R-SH (Analyte Thiol)"] -- "Nucleophilic Attack" --> B("S-S bond in 2,2'-Dithiobis(5-chloroaniline)"); B --> C{"Formation of a Mixed Disulfide (R-S-S-Ar)"}; B --> D["Release of 2-amino-4-chlorothiophenol (Chromophore)"]; end style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Mechanism of thiol quantification."
Potential Interferences: A Predictive Framework
Based on the known reactivity of similar disulfide reagents, several classes of compounds can be predicted to interfere with 2,2'-Dithiobis(5-chloroaniline)-based assays.[2] A thorough interference study should, therefore, encompass a diverse panel of molecules.
Table 1: Potential Interfering Substances
| Class | Examples | Mechanism of Interference |
| Thiol-Containing Compounds | Dithiothreitol (DTT), β-mercaptoethanol, Cysteine, Glutathione | Compete with the analyte for reaction with the disulfide reagent, leading to an overestimation of the analyte concentration. |
| Reducing Agents | Tris(2-carboxyethyl)phosphine (TCEP), Sodium borohydride | Can directly reduce the disulfide bond of the reagent, leading to a false-positive signal. |
| Nucleophiles | Sulfite, Cyanide | Can attack the disulfide bond, causing its cleavage and generating a signal independent of the analyte.[2] |
| Compounds with Spectral Overlap | Highly colored or UV-absorbing compounds | Can absorb light at the same wavelength as the chromophore, leading to inaccurate measurements. |
| Metal Ions | Heavy metal ions (e.g., Hg²⁺, Ag⁺) | Can form mercaptides with thiols, rendering them unavailable for reaction with the disulfide reagent. |
| Test Compound-Specific Effects | The drug candidate or molecule of interest | May possess inherent reactivity with the assay reagent or exhibit spectral overlap. |
Designing a Robust Interference Study: A Step-by-Step Protocol
A well-designed interference study is crucial for validating the specificity of a 2,2'-Dithiobis(5-chloroaniline)-based assay. The following protocol outlines a systematic approach, adhering to principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[1]
dot graph LR { subgraph "Interference Study Workflow" direction LR; A["Define Acceptance Criteria"] --> B["Prepare Stock Solutions"]; B --> C["Assay Procedure"]; C --> D["Data Analysis"]; D --> E["Interpretation"]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for an interference study."
Experimental Protocol:
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for what constitutes significant interference. For example, a change of less than ±10% in the measured analyte concentration in the presence of a potential interferent may be considered acceptable.
-
Prepare Stock Solutions:
-
Analyte: Prepare a stock solution of a known thiol-containing compound (e.g., cysteine or glutathione) at a concentration that falls within the linear range of the assay.
-
2,2'-Dithiobis(5-chloroaniline) Reagent: Prepare the reagent solution according to the specific assay protocol.
-
Potential Interferents: Prepare stock solutions of the potential interfering substances (as listed in Table 1) at concentrations relevant to their potential presence in a test sample. For drug candidates, this should include concentrations up to the highest expected in the assay.
-
-
Assay Procedure:
-
Control (Analyte only): In a microplate well or cuvette, mix the analyte solution with the assay buffer. Add the 2,2'-Dithiobis(5-chloroaniline) reagent and measure the absorbance at the appropriate wavelength after the recommended incubation time.
-
Test (Analyte + Interferent): Repeat the procedure from the control group, but in addition to the analyte, add the potential interfering substance to the reaction mixture.
-
Blank (Interferent only): To assess if the interferent itself produces a signal, repeat the procedure with the assay buffer and the potential interferent, but without the analyte.
-
-
Data Analysis:
-
Calculate the percentage of interference using the following formula: % Interference = [ (AbsorbanceTest - AbsorbanceBlank) - AbsorbanceControl ] / AbsorbanceControl * 100%
-
Compare the calculated percentage of interference against the pre-defined acceptance criteria.
-
-
Interpretation:
-
If the interference is within the acceptance criteria, the assay is considered specific in the presence of that substance at the tested concentration.
-
If the interference exceeds the acceptance criteria, the substance is identified as an interferent, and its effect should be further characterized or mitigated.
-
Comparative Analysis with Alternative Thiol Detection Methods
While 2,2'-Dithiobis(5-chloroaniline) offers a convenient colorimetric method for thiol quantification, it is essential to be aware of alternative approaches, especially when significant interference is encountered.
Table 2: Comparison of Thiol Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| 2,2'-Dithiobis(5-chloroaniline) Assay | Colorimetric (Thiol-Disulfide Exchange) | Simple, rapid, and cost-effective. | Susceptible to interference from other thiols, reducing agents, and colored compounds. |
| Ellman's Reagent (DTNB) Assay | Colorimetric (Thiol-Disulfide Exchange) | Well-established, extensive literature available. | Similar interference profile to other disulfide-based reagents.[3] |
| 4,4'-dithiodipyridine (4-DPS) Assay | Colorimetric (Thiol-Disulfide Exchange) | Can be used at lower pH than DTNB.[3] | Less commonly used, less literature available. |
| Fluorescent Thiol Probes | Fluorometric | High sensitivity. | Can be susceptible to photobleaching and quenching. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation | High specificity and can quantify multiple thiols simultaneously. | Requires specialized equipment and longer analysis time.[4] |
| Mass Spectrometry (MS) | Mass-to-charge ratio detection | High sensitivity and specificity, provides structural information. | Expensive instrumentation and complex data analysis. |
Mitigating Interference: Strategies and Best Practices
When interference is identified, several strategies can be employed to minimize its impact:
-
Sample Pre-treatment: Techniques such as dialysis, gel filtration, or solid-phase extraction can be used to remove interfering substances from the sample before analysis.
-
Method Modification: Adjusting assay conditions, such as pH or incubation time, may help to reduce the reactivity of certain interferents.
-
Use of a Scavenger: For interference from other thiols, a pre-incubation step with a thiol-scavenging agent that does not interfere with the subsequent measurement of the analyte of interest can be considered.
-
Alternative Method Selection: If interference cannot be effectively mitigated, selecting an alternative quantification method with a different detection principle (e.g., HPLC) is the most robust solution.
Conclusion
Assays based on 2,2'-Dithiobis(5-chloroaniline) are valuable tools for thiol quantification. However, a thorough understanding and investigation of potential interferences are critical to ensure the generation of accurate and reliable data. By implementing a systematic interference testing protocol, as outlined in this guide, and by being aware of alternative analytical methods, researchers can confidently navigate the complexities of their sample matrices and generate high-quality data to support their scientific endeavors. This proactive approach to assay validation is a cornerstone of scientific integrity and is essential for the successful progression of research and development projects.
References
-
J. A. Van der Vliet, et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8683–8692. Available from: [Link]
-
PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]
-
Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210-214. Available from: [Link]
-
Grassetti, D. R., & Murray, J. F., Jr. (1969). The use of 2,2'-dithiobis-(5-nitropyridine) as a selective reagent for the detection of thiols. Journal of Chromatography A, 41, 121-123. Available from: [Link]
-
Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(1), 31-38. Available from: [Link]
-
Schroll, A. L., et al. (2012). 2,2'-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Journal of Peptide Science, 18(1), 31-38. Available from: [Link]
-
Chen, D., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 873(2), 151-158. Available from: [Link]
-
BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
- Monsanto Technology LLC. (2015). Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
-
ChemSrc. (n.d.). 2,2'-dithiobis(5-chloroaniline). Retrieved from [Link]
-
Riener, C. K., et al. (2002). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Analytical and Bioanalytical Chemistry, 373(4-5), 266-276. Available from: [Link]
-
Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science, 18(1), 31-38. Available from: [Link]
-
Ahn, J. H., & Lusk, R. (2017). Comparison Between DTNB and p-Rosaniline Methods to Quantify Total SO2 in Beer. Master Brewers Association of the Americas Technical Quarterly, 54(2), 73-80. Available from: [Link]
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Turell, L., et al. (2020). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 9(10), 953. Available from: [Link]
-
Wikipedia. (2023, September 11). 2,5-Dichloroaniline. In Wikipedia. Retrieved from [Link]
-
IDEXX. (n.d.). Advanced Diagnostics: Impact of Interferants. Retrieved from [Link]
-
Singh, A., et al. (2025). Comparative analysis of DNA binding and abiotic stress tolerance of Dps All4145 and its homologs in Anabaena PCC 7120. Molecular Biology Reports, 52(1), 1-15. Available from: [Link]
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Global Substance Registration System. (n.d.). 2,2'-DITHIOBIS(5-CHLOROANILINE). Retrieved from [Link]
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A Researcher's Guide to Ensuring Reproducibility in Experiments Involving 2,2'-Dithiobis(5-chloroaniline)
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. When working with reactive chemical entities such as 2,2'-Dithiobis(5-chloroaniline), ensuring consistent outcomes requires a deep understanding of the molecule's properties, potential pitfalls in its handling and use, and rigorous adherence to validated protocols. This guide provides an in-depth technical overview of 2,2'-Dithiobis(5-chloroaniline), offering field-proven insights and detailed methodologies to enhance the reproducibility of your experiments.
Understanding the Core Reagent: 2,2'-Dithiobis(5-chloroaniline)
2,2'-Dithiobis(5-chloroaniline), a symmetrical aromatic disulfide, is characterized by the presence of a disulfide bond (-S-S-) linking two 5-chloroaniline moieties.[1] This disulfide linkage is the molecule's reactive center, making it a valuable tool in applications involving thiol-disulfide exchange reactions. However, this reactivity also presents challenges to its stability and, by extension, to experimental reproducibility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ | [1] |
| Molecular Weight | 317.26 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | Data not readily available | |
| Solubility | Insoluble in water; soluble in organic solvents. |
The primary utility of 2,2'-Dithiobis(5-chloroaniline) lies in its ability to react with thiols (R-SH) to form mixed disulfides. This reaction is central to its application in various biochemical assays and as a potential building block in medicinal chemistry.
The Root of Irreproducibility: Purity, Stability, and Handling
The reproducibility of experiments involving 2,2'-Dithiobis(5-chloroaniline) is fundamentally tied to the purity of the starting material, its stability under experimental conditions, and the protocols for its handling and storage.
Synthesis and Purification: A Critical First Step
While a specific, detailed synthesis protocol for 2,2'-Dithiobis(5-chloroaniline) is not widely published in peer-reviewed literature, its synthesis can be inferred from the general preparation of aromatic disulfides. The most probable synthetic route involves the oxidation of the corresponding thiol, 5-chloro-2-aminothiophenol.
It is important to note that aminothiophenols are notoriously unstable and readily oxidize in the presence of air to form the corresponding disulfide.[2] This inherent instability of the precursor can lead to the formation of impurities during synthesis and storage, which can significantly impact the reproducibility of subsequent experiments.
Diagram of the Hypothesized Synthesis of 2,2'-Dithiobis(5-chloroaniline)
Caption: Hypothesized synthesis of 2,2'-Dithiobis(5-chloroaniline).
Protocol for the Purification of 2,2'-Dithiobis(5-chloroaniline) by Recrystallization:
The purity of commercially available or synthesized 2,2'-Dithiobis(5-chloroaniline) should be verified and, if necessary, improved by recrystallization.
Objective: To obtain a highly pure, crystalline solid of 2,2'-Dithiobis(5-chloroaniline).
Materials:
-
Crude 2,2'-Dithiobis(5-chloroaniline)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or hexane/ethyl acetate)[2]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2,2'-Dithiobis(5-chloroaniline) in a minimal amount of the hot recrystallization solvent. Add the solvent gradually until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Characterization of the Purified Reagent
To ensure reproducibility, it is imperative to thoroughly characterize the purified 2,2'-Dithiobis(5-chloroaniline) before use.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for aromatic compounds.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. The ¹H and ¹³C NMR spectra will provide information about the aromatic protons and carbons, respectively.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Workflow for Quality Control of 2,2'-Dithiobis(5-chloroaniline)
Caption: Recommended workflow for ensuring the quality of the starting material.
Stability and Storage: Mitigating Degradation
Aromatic disulfides can be susceptible to degradation under certain conditions, which can lead to a decrease in the effective concentration of the reagent and the introduction of interfering byproducts.
Factors Affecting Stability:
-
Light: Photodegradation can occur, especially with UV light, which can lead to the cleavage of the disulfide bond.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]
-
pH: The stability of the disulfide bond can be pH-dependent. In the presence of thiols, the rate of thiol-disulfide exchange is generally faster at higher pH values where the thiol is deprotonated to the more nucleophilic thiolate.[8]
-
Oxidizing and Reducing Agents: Strong oxidizing agents can oxidize the sulfur atoms, while reducing agents can cleave the disulfide bond to form the corresponding thiols.
Recommended Storage and Handling Procedures:
-
Storage: Store 2,2'-Dithiobis(5-chloroaniline) in a cool, dark, and dry place. An amber glass vial under an inert atmosphere (e.g., argon or nitrogen) is ideal.
-
Handling: As with many aromatic amines and sulfur-containing compounds, handle with appropriate personal protective equipment (gloves, safety glasses, and a lab coat). If the compound is a powder, handle it in a well-ventilated area or a fume hood to avoid inhalation.
-
Solution Preparation: Prepare solutions of 2,2'-Dithiobis(5-chloroaniline) fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature, protected from light, and blanketed with an inert gas.
Experimental Protocols for Reproducible Thiol Quantification
One of the primary applications of disulfide-containing reagents like 2,2'-Dithiobis(5-chloroaniline) is the quantification of thiols. The following is a generalized protocol for a thiol quantification assay, emphasizing the steps crucial for reproducibility.
Mechanism of Thiol-Disulfide Exchange
Caption: General mechanism of thiol-disulfide exchange.
Protocol for Thiol Quantification using 2,2'-Dithiobis(5-chloroaniline):
Objective: To quantify the concentration of a thiol-containing compound in a sample.
Materials:
-
Purified 2,2'-Dithiobis(5-chloroaniline)
-
Thiol-containing sample
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2'-Dithiobis(5-chloroaniline) in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.
-
Prepare a series of standards of a known thiol (e.g., cysteine or glutathione) in the reaction buffer.
-
-
Assay:
-
In a microplate or cuvette, add the reaction buffer.
-
Add a known volume of the thiol standard or the unknown sample.
-
Initiate the reaction by adding a small volume of the 2,2'-Dithiobis(5-chloroaniline) stock solution. The final concentration of the disulfide should be in excess of the expected thiol concentration.
-
-
Measurement:
-
Immediately monitor the change in absorbance at a wavelength where either the product (the mixed disulfide or the released 5-chloro-2-aminothiophenol) or the reactant has a unique absorbance maximum. This will likely require preliminary spectroscopic characterization.
-
-
Quantification:
-
Generate a standard curve by plotting the change in absorbance versus the concentration of the thiol standards.
-
Determine the concentration of the thiol in the unknown sample by interpolating its absorbance change on the standard curve.
-
Critical Parameters for Reproducibility:
-
Purity of 2,2'-Dithiobis(5-chloroaniline): As emphasized throughout this guide, the use of a well-characterized, high-purity reagent is paramount.
-
Accurate Concentration of Stock Solutions: Use calibrated pipettes and analytical balances to prepare stock solutions.
-
Consistent Reaction Conditions: Maintain a constant temperature and pH for all samples and standards.
-
Timing of Measurements: For kinetic assays, ensure that the time between reagent addition and measurement is consistent for all samples.
Comparison with Alternative Thiol-Reactive Reagents
Several other reagents are available for thiol quantification and modification. The choice of reagent will depend on the specific application, the properties of the thiol-containing molecule, and the desired characteristics of the resulting product.
| Reagent | Reaction Mechanism | Advantages | Disadvantages |
| 2,2'-Dithiobis(5-chloroaniline) | Thiol-disulfide exchange | Potentially tunable reactivity based on the electron-withdrawing chloro group. | Limited data on stability and specific applications. |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) | Thiol-disulfide exchange | Well-established and widely used; the release of the yellow TNB²⁻ anion is easily monitored spectrophotometrically.[9] | The TNB anion's absorbance is pH-dependent; the reagent has limited stability at alkaline pH. |
| 4,4'-Dithiodipyridine (4-PDS) | Thiol-disulfide exchange | The release of 4-thiopyridone can be monitored at a different wavelength than DTNB; more reactive than DTNB at lower pH.[10] | Lower water solubility than DTNB.[11] |
| Maleimides (e.g., N-Ethylmaleimide) | Michael addition | Forms a stable thioether bond; a wide variety of fluorescently labeled maleimides are available. | The thioether linkage can undergo a retro-Michael reaction, leading to instability in some applications.[10] |
| Iodoacetamides | Nucleophilic substitution | Forms a very stable thioether bond. | Can also react with other nucleophilic amino acid side chains (e.g., histidine, lysine) at higher pH. |
Conclusion: A Commitment to Rigor
The reproducibility of experiments involving 2,2'-Dithiobis(5-chloroaniline) is not a matter of chance but a direct result of a meticulous and informed approach. By understanding the inherent chemical properties of this aromatic disulfide, implementing rigorous purification and characterization protocols, and adhering to best practices for its handling and use, researchers can significantly enhance the reliability and consistency of their experimental outcomes. This commitment to scientific rigor is essential for the advancement of drug discovery and development and for building a solid foundation of trustworthy scientific knowledge.
References
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PubChem. 2,2'-Dithiobis(5-chloroaniline). National Center for Biotechnology Information. [Link]
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Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. J Sci Food Agric. 2019;99(14):6383-6390. [Link]
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Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods. 2021;10(4):819. [Link]
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Thiol Reactive Probes and Chemosensors. Sensors (Basel). 2013;13(12):16558-16583. [Link]
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Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Chem Sci. 2017;8(4):2949-2955. [Link]
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Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Adv. 2022;12(28):17997-18003. [Link]
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Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research. 2021;59(1):1-10. [Link]
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5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. Org Lett. 2003;5(19):3423-3425. [Link]
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The chronological evolution of small organic molecular fluorescent probes for thiols. Chem Soc Rev. 2021;50(2):1005-1033. [Link]
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Quantification of Thiols and Disulfides. Curr Protoc Toxicol. 2010;45:17.1.1-17.1.19. [Link]
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Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. J Org Chem. 2023;88(10):6901-6910. [Link]
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Crystallization Solvents. University of Rochester. [Link]
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Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter. 2018;14(20):4069-4079. [Link]
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Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Anal Methods. 2014;6(20):8191-8198. [Link]
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Photochemical Disulfide–Ene Modification Enhances Protein Sequencing and Disulfide Mapping by Mass Spectrometry. Anal Chem. 2021;93(46):15267-15271. [Link]
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Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Pharmacology & Pharmacy. 2012;3(2):205-210. [Link]
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Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Molecules. 2018;23(9):2144. [Link]
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Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Int J Mol Sci. 2023;24(16):12608. [Link]
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4,7-dichloroquinoline. Organic Syntheses. 1946;26:24. [Link]
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Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation. Org Lett. 2022;24(4):948-953. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. 2017;7(4):564-571. [Link]
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Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). J Pept Sci. 2006;12(10):645-653. [Link]
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Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Pharmaceutical Sciences & Research. 2022;14(7):1-2. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Dithiobis(5-chloroaniline)
Author's Note: As a Senior Application Scientist, my primary commitment is to ensure the safety and regulatory compliance of laboratory operations. This guide provides a detailed protocol for the proper disposal of 2,2'-Dithiobis(5-chloroaniline) (CAS No. 29124-55-8). It is important to note that comprehensive safety and disposal data for this specific compound are not as widely available as for its structural analog, 2,5-dichloroaniline (CAS No. 95-82-9). Given that 2,2'-Dithiobis(5-chloroaniline) is a dimer of a chloroaniline derivative, this guide adopts a conservative approach, treating its hazardous potential as at least equivalent to that of 2,5-dichloroaniline. This ensures the highest standards of safety are maintained.
Hazard Profile and Risk Assessment: The Rationale for Stringent Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. Based on the data for the closely related 2,5-dichloroaniline, we can infer a significant hazard profile for 2,2'-Dithiobis(5-chloroaniline). The chloroaniline functional group is associated with significant toxicity.
This substance is classified as highly toxic through multiple exposure routes and poses a severe threat to aquatic ecosystems.[1][2][3] The primary directive for its disposal is, therefore, containment and isolation from personnel and the environment.
Inferred Hazard Classification Summary
| Hazard Category | Classification | Rationale and Implications |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Toxic) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent any direct contact. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[2][4] This underscores the importance of minimizing chronic, low-level exposure. |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 | Very toxic to aquatic life with long-lasting effects.[1][2] This is a critical consideration; under no circumstances should this chemical be allowed to enter drains or waterways. |
| Combustibility | May form combustible dust concentrations in air | If handled as a powder, precautions must be taken to avoid creating dust clouds, which could pose an explosion hazard.[2] |
Pre-Disposal Safety Protocol: Protecting Yourself and Your Laboratory
Before beginning any waste consolidation or disposal procedures, the following safety measures are mandatory.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always double-glove when handling pure compound or highly concentrated waste.
-
Eye Protection: Use chemical safety goggles and a face shield to protect against splashes or airborne particles.
-
Respiratory Protection: Work within a certified chemical fume hood to manage vapors and dust.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
-
Body Protection: A lab coat is standard. For handling larger quantities or during spill cleanup, a chemically resistant apron or coveralls are necessary.
Engineering Controls
All handling and preparation for disposal of 2,2'-Dithiobis(5-chloroaniline) must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
The Disposal Workflow: A Step-by-Step Guide
The disposal of 2,2'-Dithiobis(5-chloroaniline) must follow the "cradle-to-grave" principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Step 1: Waste Characterization
Any 2,2'-Dithiobis(5-chloroaniline), including pure unused chemical, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be treated as hazardous waste. Do not mix this waste with non-hazardous trash or other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Waste Segregation and Containerization
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) drum or pail is a suitable choice.
-
Keep the container closed at all times, except when adding waste.
-
-
Liquid Waste (Solutions):
-
If 2,2'-Dithiobis(5-chloroaniline) is in a solvent, collect it in a dedicated, shatter-proof container (e.g., coated glass or HDPE) designed for liquid hazardous waste.
-
Do not mix incompatible solvents. The SDS for 2,5-dichloroaniline lists acids, acid anhydrides, acid chlorides, and strong oxidizing agents as incompatible materials.[2]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Labeling
Proper labeling is a critical regulatory requirement. Your hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,2'-Dithiobis(5-chloroaniline)" and any solvents present.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Your name, department, and contact information.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be under the control of the laboratory personnel, secure, and away from drains or sources of ignition.[2]
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
Step 5: Final Disposal
-
Arrange for pickup of the hazardous waste through your institution's EHS department.
-
This waste must be transported and disposed of by a licensed hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.[1] The final disposal method will likely be high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 2,2'-Dithiobis(5-chloroaniline).
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: Prevent the spill from spreading or entering drains using spill socks or absorbent pads.
-
Clean-up: For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[1][3] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then scoop the material into the waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][2]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2,2'-Dithiobis(5-chloroaniline), upholding their commitment to laboratory safety and environmental stewardship.
References
-
2,2'-DITHIOBIS(5-CHLOROANILINE). gsrs. [Link]
-
2,2'-dithiobis(5-chloroaniline) | CAS#:29124-55-8. Chemsrc. [Link]
-
2,2'-Dithiobis(5-chloroaniline) | C12H10Cl2N2S2 | CID 94742. PubChem. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]
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2,5-Dichloroaniline. Wikipedia. [Link]
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Hazardous waste in the United States. Wikipedia. [Link]
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What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. YouTube. [Link]
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2,5-Dichloroaniline. Grokipedia. [Link]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
